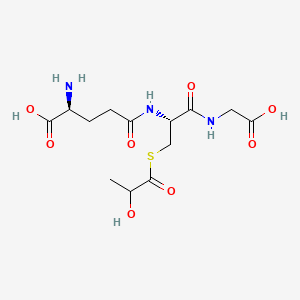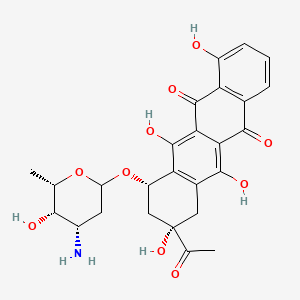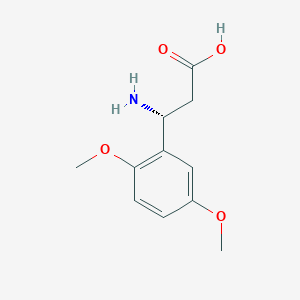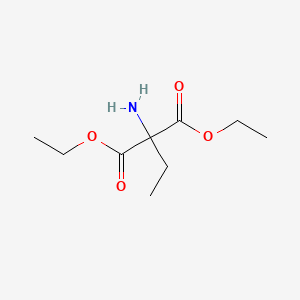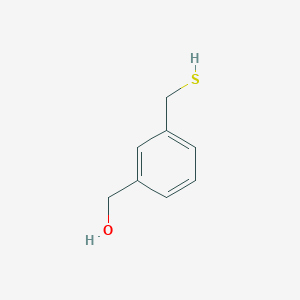
(3-(Mercaptomethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Mercaptomethyl)phenyl)methanol: is an organic compound characterized by the presence of a mercaptomethyl group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Mercaptomethyl)phenyl)methanol typically involves the reaction of 3-bromomethylphenylmethanol with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Mercaptomethyl)phenyl)methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercaptomethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: (3-(Mercaptomethyl)phenyl)methanol is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving thiol groups. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of molecules that can interact with thiol-containing enzymes or proteins. Its derivatives may exhibit pharmacological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-(Mercaptomethyl)phenyl)methanol involves its interaction with thiol groups in enzymes or proteins. The mercaptomethyl group can form covalent bonds with cysteine residues, leading to the modulation of enzyme activity. This interaction can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
(3-(Hydroxymethyl)phenyl)methanol: Similar structure but with a hydroxymethyl group instead of a mercaptomethyl group.
(3-(Aminomethyl)phenyl)methanol: Contains an aminomethyl group instead of a mercaptomethyl group.
(3-(Chloromethyl)phenyl)methanol: Features a chloromethyl group in place of the mercaptomethyl group.
Uniqueness: (3-(Mercaptomethyl)phenyl)methanol is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological interactions. This uniqueness makes it valuable in specific applications where thiol reactivity is desired.
Properties
IUPAC Name |
[3-(sulfanylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCZLQMLSGSSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CS)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
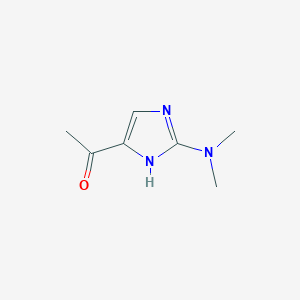
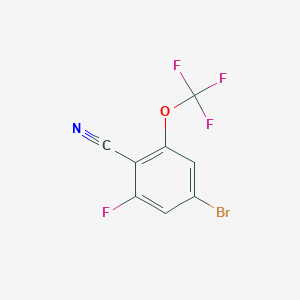
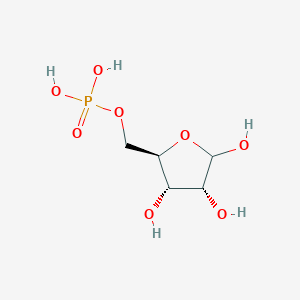
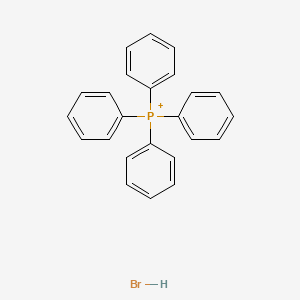
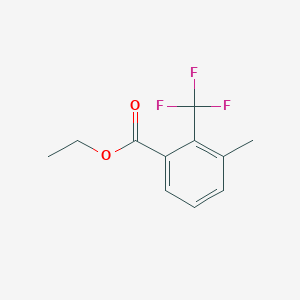
![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)

